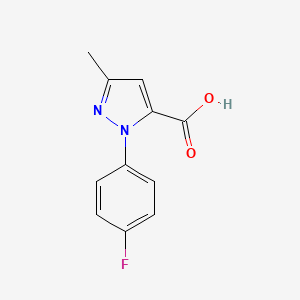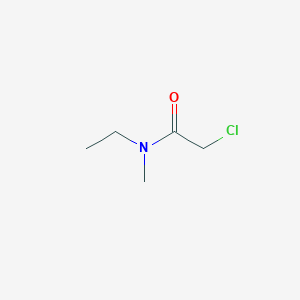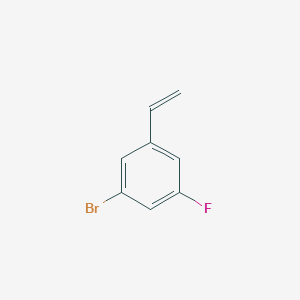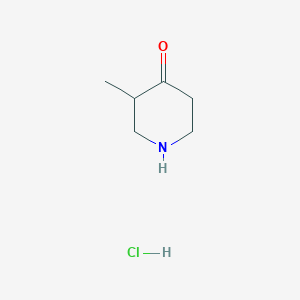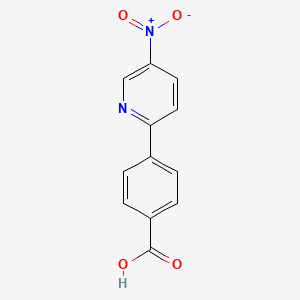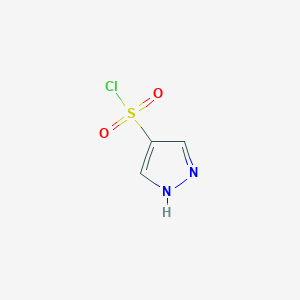
4'-(溴甲基)-2-氯-1,1'-联苯
描述
The compound "4'-(Bromomethyl)-2-chloro-1,1'-biphenyl" is a biphenyl derivative that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Biphenyl structures are known for their stability and ability to participate in a range of chemical reactions, making them valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of biphenyl derivatives often involves halogenation reactions, where bromine or chlorine atoms are introduced into the biphenyl framework. For instance, the synthesis of 4-bromobiphenyl can be achieved by bromination of biphenyl using an orientation catalyst, which allows for controlled reactivity and minimizes the formation of by-products . Similarly, the synthesis of 4'-(Bromomethyl)-2-(N-trityl-1H-tetrazol-5-yl) biphenyl was accomplished through a multi-step process starting from 4'-methyl-2-cyano-biphenyl, followed by azide ion reaction, trityl protection, and bromination with N-bromosuccinimide (NBS) .
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by the presence of two phenyl rings, which can be substituted with various functional groups. X-ray diffraction studies provide detailed insights into the crystal structures of these compounds, revealing information about bond lengths, angles, and intermolecular interactions such as hydrogen bonding and π-π stacking . For example, the crystal structure of (E)-4-Bromo-2-[(4-hydroxyphenyl)iminomethyl]-phenylen-1-olate showed a zwitterionic form with strong intramolecular hydrogen bonding .
Chemical Reactions Analysis
Biphenyl derivatives can undergo a variety of chemical reactions, including coupling reactions, nucleophilic substitutions, and electrophilic aromatic substitutions. The presence of halogen atoms, such as bromine, makes these compounds reactive towards nucleophiles, allowing for further functionalization . The reactivity of these compounds can be further analyzed using computational methods such as Density Functional Theory (DFT), which provides insights into the electronic structure and potential reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. Halogenated biphenyls typically have higher melting and boiling points compared to their non-halogenated counterparts due to increased intermolecular forces. The presence of substituents can also affect the solubility and stability of these compounds. Analytical techniques such as IR, NMR, and elemental analysis are commonly used to characterize these properties .
科学研究应用
合成和结构研究
4'-(溴甲基)-2-氯-1,1'-联苯及其衍生物已被广泛研究其合成和结构性质。例如,相关化合物4-溴联苯的合成涉及使用取向催化剂对联苯进行溴化,展示了受控反应动力学 (Jia Feng-cong, 2006)。类似地,对4-溴-2-(((5-氯-2-羟基苯基)亚胺)甲基)酚衍生物的铜(II)和氧化钒(IV)配合物的结构和热分析提供了有关它们几何构型的见解 (R. Takjoo et al., 2013)。
化学相互作用和构象分析
十溴甲基联苯,一个相关化合物,由于其多臂单元之间的相互立体作用而表现出有趣的构象行为。这表明在探索分子动力学和设计具有特定空间取向的分子方面具有潜在应用 (Naama Zuaretz et al., 1991)。
药物合成中的应用
4'-(溴甲基)-2-氯-1,1'-联苯衍生物在合成新型药物中发挥着重要作用。例如,一项研究描述了合成一种衍生物,该衍生物是Sartan药物家族的重要组成部分,突出了它在制药化学中的实用性 (Guo-xi Wang et al., 2008)。
催化和分解研究
使用钯配合物对4,4′-二溴联苯进行氢去溴反应提供了有关其催化行为和在涉及卤代化合物的化学反应中潜在应用的见解 (Bin Wei & T. Hor, 1998)。
电化学性质
对卤代联苯的电化学性质进行的研究,包括4'-(溴甲基)-2-氯-1,1'-联苯的衍生物,为在电化学和材料科学中的应用提供了宝贵信息 (J. Rusling & J. V. Arena, 1985)。
安全和危害
未来方向
作用机制
Target of Action
Bromomethyl compounds are often used in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This suggests that the compound might interact with palladium catalysts or organoboron reagents in synthetic chemistry applications.
Mode of Action
In the context of Suzuki-Miyaura coupling, the bromomethyl group in 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl could potentially undergo oxidative addition with a palladium catalyst. This process involves the palladium catalyst donating electrons to form a new palladium-carbon bond . The resulting organopalladium complex can then undergo transmetalation with an organoboron reagent, transferring the organic group from boron to palladium .
Biochemical Pathways
Bromomethyl-substituted compounds have been reported to interact with dna through both alkylation and intercalation . Alkylation involves the transfer of an alkyl group to DNA bases, while intercalation refers to the insertion of planar molecules between DNA base pairs . These interactions can cause DNA damage and affect various biochemical pathways.
Result of Action
Bromomethyl compounds’ potential to alkylate and intercalate dna suggests that they could induce dna damage, potentially leading to mutations or cell death .
Action Environment
The action of 4’-(Bromomethyl)-2-chloro-1,1’-biphenyl can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can depend on the reaction conditions, such as the temperature, solvent, and the presence of base . In biological systems, factors like pH and the presence of metabolic enzymes could affect the compound’s reactivity and stability.
属性
IUPAC Name |
1-(bromomethyl)-4-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKKBAAKKXGEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)
![2,8-Diazaspiro[4.5]decan-1-one](/img/structure/B1322701.png)

